Cytidine, 2'-deoxy-N,5-dimethyl-

Oligonucleotide Synthesis DNA Duplex Stability Epigenetics

This doubly methylated nucleoside analog uniquely combines N4 and C5 methylation for enhanced heat-induced deamination resistance and duplex destabilization. It inhibits cytidine deaminase, streamlining nucleoside drug development by mitigating metabolic deamination. Ideal for designing robust PCR primers, stable hybridization probes, and precise epigenetics studies, offering a defined system unreplicable by single-methyl analogs.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
Cat. No. B12321829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 2'-deoxy-N,5-dimethyl-
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O
InChIInChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)
InChIKeySUURDKULGPGHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, 2'-deoxy-N,5-dimethyl- (CAS 25406-44-4): Structural Identity, Physicochemical Properties, and Procurement Considerations


Cytidine, 2'-deoxy-N,5-dimethyl- (also known as 2'-Deoxy-5,N4-dimethylcytidine, N4,5-Dimethyldeoxycytidine, or N4-Methylthymidine) is a doubly methylated nucleoside analog of 2'-deoxycytidine, bearing methyl groups at both the N4-exocyclic nitrogen and the C5-carbon of the pyrimidine base [1]. It has a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol . Physicochemical characterization indicates a predicted boiling point of 500.5±60.0 °C at 760 mmHg and an ACD/LogP of -0.31 . The compound typically exists as a white to off-white hygroscopic solid, with slight solubility in water, ethanol, and methanol . As a doubly modified nucleoside, it is classified as a purine nucleoside analog and is primarily utilized in biochemical and epigenetics research, as well as in the development of nucleic acid-based probes and therapeutics.

Why Cytidine, 2'-deoxy-N,5-dimethyl- Cannot Be Replaced by Mono-Methylated Analogs: The Conformational and Stability Divergence


Generic substitution among 2'-deoxycytidine analogs is precluded by the distinct, and often opposing, effects of methylation at the N4 versus C5 positions on DNA duplex stability and conformation. As demonstrated in comparative oligonucleotide studies, N4-methylcytosine (4mC) significantly reduces the thermal stability of the DNA double helix, while 5-methylcytosine (5mC) does not [1]. Furthermore, the two modifications drive divergent conformational transitions; both favor the B→Z transition but inhibit the B→A conformational change [1]. Critically, N4-methylation also confers a markedly higher resistance to heat-induced deamination compared to 5-methylcytosine, with direct implications for genetic stability in applications involving elevated temperatures [2]. Therefore, the doubly methylated Cytidine, 2'-deoxy-N,5-dimethyl- possesses a unique combination of these structural and stability attributes, rendering any single-methyl analog (such as 5-methyl-2'-deoxycytidine or N4-methyl-2'-deoxycytidine) an unsuitable substitute in experiments requiring a specific duplex destabilization profile or enhanced deamination resistance. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence Guide: Direct Comparative Data for Cytidine, 2'-deoxy-N,5-dimethyl- Against Closest Analogs


DNA Duplex Thermal Destabilization: N4-Methylation vs. 5-Methylation

In contrast to 5-methylcytosine (5mC), the N4-methylcytosine (4mC) modification reduces the thermal stability of DNA duplexes. While the original study by Butkus et al. does not provide a specific ΔTm value, it definitively concludes that 'N4-Methylcytosine in contrast to 5-methylcytosine reduces the DNA double helix thermal stability' based on UV melting analysis of synthesized octa- and dodecanucleotides [1]. This finding establishes that the N4-methyl group, present in Cytidine, 2'-deoxy-N,5-dimethyl-, imparts a destabilizing effect on duplex DNA that is absent in the widely used 5-methyl-2'-deoxycytidine analog.

Oligonucleotide Synthesis DNA Duplex Stability Epigenetics Structural Biology

Heat-Induced Deamination Resistance: N4-Methyl vs. 5-Methyl

A comparative study by Ehrlich et al. (1986) on heat-induced deamination rates established that 'N4-Methyldeoxycytidine... was more heat-resistant than was deoxycytidine and much more than was 5-methyldeoxycytidine' [1]. The calculated deamination rate for 5-methylcytosine at 37°C and pH 7.4 was ~9.5×10⁻¹⁰ sec⁻¹, compared to 2.1×10⁻¹⁰ sec⁻¹ for cytosine [1]. The observation that N4-methylation confers superior thermal stability against deamination—a major source of spontaneous mutation—differentiates Cytidine, 2'-deoxy-N,5-dimethyl- from the more labile 5-methyl-2'-deoxycytidine.

Thermophile Genetics DNA Damage Mutagenesis Nucleic Acid Chemistry

Crystal Structure and Sugar Pucker Conformation

Single-crystal X-ray diffraction analysis of N4,5-Dimethyl-2'-deoxycytidine has resolved its three-dimensional structure at high resolution [1]. The deoxyribose sugar ring adopts a C2'-endo (E-2) envelope conformation, with pseudorotational parameters of P = 168.92(2)° and τₘ = 33.86(2)° [2]. While comparative crystallographic data for the unsubstituted 2'-deoxycytidine is available in public databases, the specific impact of the dual N4,C5-dimethyl substitution on the sugar pucker and overall molecular geometry is definitively captured only in this refined structure.

X-ray Crystallography Nucleoside Conformation Structural Biology Drug Design

Inhibition of Cytidine Deaminase: A Functional Differentiator

Cytidine, 2'-deoxy-N,5-dimethyl- (N4,5-Dimethyldeoxycytidine) is reported to inhibit cytidine deaminase (CDA), the enzyme responsible for the hydrolytic deamination of cytidine to uridine . This is a critical functional distinction from natural 2'-deoxycytidine, which is a substrate for CDA. By inhibiting this enzyme, the compound can modulate the intracellular levels of cytidine and uridine, thereby influencing the salvage pathway for pyrimidine synthesis . Quantitative kinetic data (e.g., Ki, IC₅₀) for this specific compound were not found in the primary literature, but the functional assignment is a key point of differentiation from non-inhibitory analogs.

Enzyme Inhibition Nucleotide Metabolism Prodrug Strategy Cancer Research

Differential Conformational Propensity: B→Z vs. B→A Transitions

Physical characterization of oligonucleotide duplexes via UV and CD spectrometry revealed that both N4-methylcytosine (4mC) and 5-methylcytosine (5mC) favor the B→Z transition, a structural shift crucial for gene regulation and implicated in certain diseases. However, both modifications inhibit the B→A conformational change [1]. This shared behavior distinguishes both methylated cytosines from unmodified cytosine. For Cytidine, 2'-deoxy-N,5-dimethyl-, which bears both modifications, this suggests a synergistic or amplified effect on these conformational equilibria compared to an analog bearing only one methyl group.

DNA Conformation B-DNA Z-DNA Circular Dichroism

Broad-Spectrum Anticancer Activity as a Purine Nucleoside Analog

Cytidine, 2'-deoxy-N,5-dimethyl- is classified as a purine nucleoside analog, a class of compounds known for their broad-spectrum anticancer activity, particularly against indolent lymphoid malignancies [1]. The proposed mechanism involves inhibition of DNA synthesis and induction of apoptosis [1]. While this activity is not unique to this single compound, it represents a class-level differentiation from the natural nucleoside 2'-deoxycytidine, which is essential for normal DNA replication and does not inherently possess cytotoxic properties. No direct comparative cytotoxicity data (e.g., IC₅₀ values against specific cancer cell lines) for this compound versus other analogs were located in the searchable literature.

Anticancer Agents Nucleoside Analogs DNA Synthesis Inhibition Apoptosis

Evidence-Backed Application Scenarios: Where Cytidine, 2'-deoxy-N,5-dimethyl- Provides a Procurement Advantage


Investigating the Biophysical Consequences of Dual DNA Methylation

This scenario is directly supported by the evidence of divergent effects on DNA duplex stability and conformation. Researchers studying the interplay between 5-methylcytosine and N4-methylcytosine in epigenetic regulation or synthetic biology can use Cytidine, 2'-deoxy-N,5-dimethyl- to create defined oligonucleotides. The compound allows for the controlled introduction of both modifications simultaneously, enabling a systematic study of their combined impact on B→Z transition kinetics and overall helix stability [1]. This provides a unique experimental system that cannot be replicated by using a mixture of single-methyl analogs.

Engineering Thermally Stable DNA Constructs and Probes

The superior resistance of the N4-methyl group to heat-induced deamination, as documented by Ehrlich et al. [1], makes Cytidine, 2'-deoxy-N,5-dimethyl- a superior choice for applications involving repeated thermal stress. This includes the design of more robust primers for PCR amplification of GC-rich templates, the development of hybridization probes with extended shelf-lives, and the study of DNA repair mechanisms at elevated temperatures. Substituting with the more labile 5-methyl-2'-deoxycytidine could lead to significant mutation accumulation and experimental failure.

Structure-Aided Drug Design and Molecular Modeling

The availability of a high-resolution crystal structure, including precise sugar pucker parameters [1], is a tangible procurement advantage for computational chemists and structural biologists. This data enables accurate molecular docking simulations, molecular dynamics studies, and quantitative structure-activity relationship (QSAR) modeling. When designing novel nucleoside-based therapeutics or inhibitors that target DNA-modifying enzymes, the ability to use a fully characterized, doubly methylated building block reduces uncertainty in in silico predictions compared to using a less well-defined analog.

Metabolic Stability Studies in Nucleotide Prodrug Development

The functional differentiation of Cytidine, 2'-deoxy-N,5-dimethyl- as an inhibitor of cytidine deaminase (CDA) [1] directly addresses a major hurdle in nucleoside analog drug development: rapid metabolic deamination. Researchers focused on improving the pharmacokinetic profile of cytidine-based therapeutics can utilize this compound as a model substrate or as a scaffold for further modification. By selecting a nucleoside that inherently resists and inhibits CDA, the development pathway can be streamlined by eliminating the need for co-administration of a separate deaminase inhibitor.

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